molecular formula C17H14F3N3O2S B124769 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 170570-01-1

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Cat. No. B124769
M. Wt: 381.4 g/mol
InChI Key: MPVPOTMPKLOUHZ-UHFFFAOYSA-N
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Description

“4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is a chemical compound with the empirical formula C17H14F3N3O2S . It is also known as Celecoxib . The CAS number for this compound is 170570-01-1 .


Molecular Structure Analysis

The molecular weight of “4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is 381.37 .

Scientific Research Applications

  • Synthesis and Characterization for Therapeutic Applications : Küçükgüzel et al. (2013) synthesized a series of derivatives of this compound for potential therapeutic applications. They evaluated these compounds for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. Notably, one compound showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

  • COX-2 Inhibition and Pharmaceutical Development : Penning et al. (1997) conducted a study on a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including this compound, for their ability to inhibit cyclooxygenase-2 (COX-2). This research was part of extensive work in developing potent and selective inhibitors of COX-2, contributing to the development of celecoxib (Penning et al., 1997).

  • Cytotoxic and Carbonic Anhydrase Inhibition Effects : Gul et al. (2016) synthesized derivatives of this compound and investigated their cytotoxic and carbonic anhydrase inhibitory effects. They identified compounds with high tumor selectivity and potential as carbonic anhydrase inhibitors, useful for developing novel anticancer agents (Gul et al., 2016).

  • Pathological Pain Model Studies : Lobo et al. (2015) synthesized isomers of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and tested them on a pathological pain model in mice. Several compounds exhibited anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

  • Anti-Inflammatory Activity and Ulcerogenicity Studies : Mustafa et al. (2016) synthesized novel derivatives of this compound and evaluated their anti-inflammatory activity and ulcerogenic effects. Some compounds showed significant anti-inflammatory activities with minimal or no ulcerogenic effect (Mustafa et al., 2016).

  • Impurity Characterization in Celecoxib : Satyanarayana et al. (2004) characterized impurities in Celecoxib, a drug that includes this compound as a derivative. They identified various impurities and confirmed their structures through synthesis and spectral data (Satyanarayana et al., 2004).

  • Molecular Docking Studies for Anti-Cancer Agents : Kumar et al. (2021) conducted synthesis and molecular docking studies of a derivative of this compound for potential anti-breast cancer activity. They evaluated its activity against the MCF-7 breast cancer cell line and performed molecular docking to predict its binding with the estrogen receptor α(ERα) (Kumar et al., 2021).

Safety And Hazards

This compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPOTMPKLOUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436720
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

CAS RN

170570-01-1
Record name 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RBK3FD79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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